2-Bromo-n,n-diethylacetamide

Description

The exact mass of the compound 2-Bromo-n,n-diethylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-n,n-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-n,n-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPENNQGSGOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280012 | |

| Record name | 2-bromo-n,n-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-01-5 | |

| Record name | 2430-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n,n-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-N,N-diethylacetamide

This guide provides a comprehensive technical overview of 2-Bromo-N,N-diethylacetamide, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and potential applications, grounded in established chemical principles and safety protocols.

Introduction and Core Properties

2-Bromo-N,N-diethylacetamide (CAS No. 2430-01-5) is a halogenated amide that serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a reactive carbon-bromine bond and a stable tertiary amide. The bromine atom acts as an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This predictable reactivity makes it a preferred reagent for introducing the N,N-diethylacetamido moiety into a wide range of molecular scaffolds.

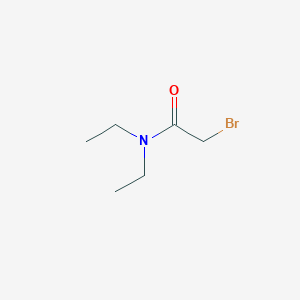

Below is a diagram illustrating the chemical structure.

Caption: 2D structure of 2-Bromo-N,N-diethylacetamide.

The physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2430-01-5 | [1][2] |

| Molecular Formula | C₆H₁₂BrNO | [2][3][4] |

| Molecular Weight | 194.07 g/mol | [2][4] |

| IUPAC Name | 2-bromo-N,N-diethylacetamide | [2] |

| SMILES | CCN(CC)C(=O)CBr | [2] |

| InChIKey | LHNPENNQGSGOTO-UHFFFAOYSA-N | [2][3][4] |

| Appearance | Solid / Clear Liquid | [1][4] |

| Purity | ≥95.0% (typical) | [4] |

Synthesis and Purification

The most direct and common method for synthesizing 2-Bromo-N,N-diethylacetamide is through the nucleophilic acyl substitution reaction between a bromoacetyl halide and diethylamine.[5] Bromoacetyl bromide or chloride is typically used as the acylating agent.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of 2-Bromo-N,N-diethylacetamide.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Initial Charge: Dissolve diethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0°C using an ice bath. The use of low temperature is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Addition of Acylating Agent: Add a solution of bromoacetyl bromide or bromoacetyl chloride (1.05 equivalents) in the same solvent dropwise via the dropping funnel over 30-60 minutes. The base is essential to neutralize the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion.[5]

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2-Bromo-N,N-diethylacetamide.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Bromo-N,N-diethylacetamide is dominated by its function as an alkylating agent. The carbon atom bonded to the bromine is electron-deficient due to the inductive effect of both the bromine and the adjacent carbonyl group. This makes it a soft electrophile, readily participating in S_N2 reactions with a variety of soft and hard nucleophiles.

Caption: S_N2 reactivity of 2-Bromo-N,N-diethylacetamide with a generic nucleophile.

Common Nucleophilic Partners:

-

Amines (Primary/Secondary): Forms glycine amide derivatives.

-

Thiols: Yields thioether compounds. This reaction is particularly efficient due to the soft nature of sulfur nucleophiles.

-

Carboxylates: Produces ester derivatives.

-

Alcohols/Phenols: Forms ethers, often requiring a strong base (e.g., NaH) to first generate the more potent alkoxide/phenoxide nucleophile.

This versatile reactivity makes the compound a key intermediate for building complex molecules, particularly in the pharmaceutical industry where the acetamide linkage is a common structural motif.

Applications in Research and Drug Development

While direct therapeutic applications are not widely documented, 2-Bromo-N,N-diethylacetamide is a valuable tool for medicinal chemists and researchers.

-

Synthetic Intermediate: Its primary role is as a precursor for synthesizing more complex molecules. It allows for the controlled, two-carbon extension of a molecule with a terminal N,N-diethylamide group.[6]

-

Derivatization Agent: Similar to its dimethyl analog, it can be used as a derivatizing agent to improve the analytical properties of molecules (e.g., for LC-MS analysis), particularly for compounds containing thiol groups.[7]

-

Probing Biological Systems: As an alkylating agent, it can be used to covalently modify nucleophilic residues (like cysteine or histidine) in proteins, serving as a chemical probe to study protein function.

-

Potential in Epigenetics: The structurally related solvent N,N-Dimethylacetamide (DMA) has been identified as a ligand for bromodomains, which are epigenetic reader proteins involved in transcriptional regulation.[8] This discovery suggests that derivatives like 2-Bromo-N,N-diethylacetamide could be explored as starting points for developing more potent and specific bromodomain inhibitors for conditions like osteoporosis or cancer.[8]

Spectroscopic Characterization

Authenticating the structure and purity of 2-Bromo-N,N-diethylacetamide is achieved using standard spectroscopic techniques. The following table outlines the predicted data based on its chemical structure.

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~3.9-4.1 ppm (s, 2H, -CH₂ Br)δ ~3.3-3.5 ppm (q, 4H, -N(CH₂ CH₃)₂)δ ~1.1-1.3 ppm (t, 6H, -N(CH₂CH₃ )₂) | The singlet corresponds to the methylene protons adjacent to the electronegative bromine. The ethyl groups show a characteristic quartet and triplet pattern due to spin-spin coupling. |

| ¹³C NMR | δ ~165-170 ppm (C =O)δ ~40-45 ppm (-N(C H₂)₂)δ ~25-30 ppm (-C H₂Br)δ ~12-15 ppm (-C H₃) | The carbonyl carbon is the most deshielded. The carbon attached to bromine is significantly upfield from the carbonyl but downfield from the other aliphatic carbons. |

| IR Spectroscopy | ~1640-1680 cm⁻¹ (strong, sharp)~2850-3000 cm⁻¹ (medium)~600-700 cm⁻¹ (medium) | A strong absorption for the C=O stretch of the tertiary amide is expected. C-H stretching from the ethyl groups will also be present. The C-Br stretch appears in the fingerprint region.[9] |

| Mass Spectrometry (EI) | M⁺ and [M+2]⁺ peaks of nearly equal intensity at m/z 193 and 195. | This characteristic isotopic pattern is the definitive signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragments would include loss of Br (m/z 114) and cleavage of the ethyl groups. |

Safety and Handling

2-Bromo-N,N-diethylacetamide is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[2]

| Hazard Category | GHS Hazard Statement | Precautionary Measures (Examples) |

| Acute Toxicity | H301: Toxic if swallowedH302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damageH315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |

| Eye Damage | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

(Data sourced from PubChem and aggregated GHS information)[2][10]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

References

-

PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-n,n-diethylacetamide (C6H12BrNO). Retrieved from [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

-

Ghayor, C., Gjoksi, B., Dong, J., Siegenthaler, B., Caflisch, A., & Weber, F. E. (2017). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. Scientific Reports, 7(1), 42163. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2-Bromo-N,N-diethylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-bromo-N,N-diethylacetamide | C6H12BrNO | CID 225545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-bromo-n,n-diethylacetamide (C6H12BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 2-Bromo-N,N-diethylacetamide | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 2-Bromo-N,N-diethylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Bromo-N,N-diethylacetamide: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Bromo-N,N-diethylacetamide is an alpha-halo amide that serves as a valuable reagent and building block in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, characterized by an electrophilic carbon center alpha to the carbonyl group and a tertiary amide, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a review of its applications. The content is intended for researchers, chemists, and professionals in the field of drug development who require a technical understanding of this compound.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is 2-bromo-N,N-diethylacetamide .[1] It is a tertiary amide derivative of bromoacetic acid.

The structure consists of a central acetamide core where the nitrogen atom is disubstituted with two ethyl groups. A bromine atom is substituted at the alpha-carbon (the carbon adjacent to the carbonyl group), which is the primary site of its chemical reactivity.

Structure:

Physicochemical Properties

The physical and chemical properties of 2-Bromo-N,N-diethylacetamide are summarized in the table below. This data is critical for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2430-01-5 | [1][2] |

| Molecular Weight | 194.07 g/mol | [1][2][3] |

| Appearance | Solid or Clear liquid | [5] |

| Density | 1.375 g/cm³ | [2] |

| Purity | Typically ≥95% | [5][6] |

Synthesis and Mechanistic Rationale

The most direct and common method for synthesizing 2-Bromo-N,N-diethylacetamide is through the nucleophilic acyl substitution of a bromoacetyl halide with diethylamine. This approach is efficient and relies on readily available starting materials.[3]

Causality Behind the Synthetic Choice: The reaction mechanism hinges on the high reactivity of the acyl halide (e.g., bromoacetyl chloride or bromide). The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent halogen (Cl or Br) and the oxygen atom. Diethylamine acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking this electrophilic carbon. A base, which can be a second equivalent of diethylamine or a non-nucleophilic tertiary amine like triethylamine, is required to neutralize the hydrohalic acid (HBr or HCl) byproduct, driving the reaction to completion.

Synthetic Workflow Diagram

The logical flow of the synthesis, from reactants to the final purified product, is illustrated below.

Caption: General workflow for the synthesis of 2-Bromo-N,N-diethylacetamide.

Experimental Protocol: Synthesis of 2-Bromo-N,N-diethylacetamide

This protocol describes a self-validating system for the laboratory-scale synthesis. Each step includes a rationale to ensure trustworthiness and reproducibility.

Materials:

-

Bromoacetyl bromide (1.0 eq)

-

Diethylamine (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diethylamine (2.2 eq) and anhydrous dichloromethane. Cool the flask to 0°C in an ice-water bath.

-

Rationale: Anhydrous conditions prevent hydrolysis of the reactive acyl halide. The reaction is exothermic, and initial cooling is essential to control the reaction rate and prevent side reactions. Using a slight excess of diethylamine ensures that one equivalent acts as the nucleophile while the rest serves as a base to neutralize the HBr byproduct.

-

-

Addition of Acyl Halide: Dissolve bromoacetyl bromide (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred diethylamine solution over 30-60 minutes, maintaining the internal temperature below 5°C.

-

Rationale: Slow, dropwise addition is crucial for managing the exothermicity of the reaction. This prevents localized overheating which could lead to degradation of the product or starting materials.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromoacetyl bromide is consumed.

-

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Rationale: The water wash removes the diethylammonium bromide salt. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is necessary before solvent evaporation to obtain a pure product free of hydrolysis byproducts.

-

-

Purification (Optional): The resulting crude product can be purified further by vacuum distillation or column chromatography if high purity is required.

Reactivity and Applications

Chemical Reactivity

The primary driver of 2-Bromo-N,N-diethylacetamide's reactivity is the α-bromo group . The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group activates the α-carbon for nucleophilic substitution (Sₙ2) reactions . This makes the compound an effective alkylating agent , capable of introducing a diethylacetamido-methyl moiety onto various nucleophiles such as amines, thiols, and carbanions.

Applications in Research and Development

2-Bromo-N,N-diethylacetamide has been investigated for its potential biological activities.

-

Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects and has been explored for the treatment of inflammatory lesions.[2]

-

Nervous System Research: It has been shown to bind to MT2 (melatonin) receptors, suggesting potential utility in the development of treatments for nervous system diseases, including depression.[2]

-

Synthetic Intermediate: Its most common use is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry, where the diethylacetamide group can be a key structural feature in drug candidates.

Safety and Handling

Hazard Identification: 2-Bromo-N,N-diethylacetamide is classified as a hazardous substance.

-

Acute Toxicity: Toxic if swallowed (GHS H301).[1]

-

Corrosivity: Causes severe skin burns and eye damage (GHS H314).[1] It is imperative to handle this chemical with extreme care.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 10°C and 25°C.[2][8]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local and institutional regulations for chemical waste disposal.

References

-

PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 2-Bromo-N,N-dimethylacetamide. American Elements. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-n,n-diethylacetamide (C6H12BrNO). PubChem. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Bromo-N,N-diethylacetamide, 95% Purity. CP Lab Safety. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. 2-bromo-N,N-diethylacetamide | C6H12BrNO | CID 225545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 2-bromo-N,N-diethyl-acetamide | 2430-01-5 [m.chemicalbook.com]

- 4. PubChemLite - 2-bromo-n,n-diethylacetamide (C6H12BrNO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Bromo-N,N-diethylacetamide | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-N,N-diethylacetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-N,N-diethylacetamide, a versatile reagent with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, chemical reactivity, and applications, with a particular focus on its emerging role as a modulator of inflammatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Molecular Attributes

2-Bromo-N,N-diethylacetamide is a halogenated amide that serves as a valuable building block in organic synthesis. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2430-01-5 | [1] |

| Molecular Formula | C₆H₁₂BrNO | [1] |

| Molecular Weight | 194.07 g/mol | [1] |

| Density | 1.375 g/cm³ | [2] |

| IUPAC Name | 2-bromo-N,N-diethylacetamide | [3] |

| SMILES | CCN(CC)C(=O)CBr | [3] |

Synthesis of 2-Bromo-N,N-diethylacetamide: A Step-by-Step Protocol

The synthesis of 2-Bromo-N,N-diethylacetamide is most commonly achieved through the acylation of diethylamine with a bromoacetyl halide, such as bromoacetyl bromide. This reaction is a nucleophilic acyl substitution where the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the bromoacetyl bromide. A base is typically added to neutralize the hydrogen bromide byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis via Acylation

This protocol is adapted from established methods for the synthesis of N-substituted bromoacetamides.

Materials:

-

Diethylamine

-

Bromoacetyl bromide

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Bromoacetyl Bromide: While stirring vigorously, add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-N,N-diethylacetamide.

Caption: Workflow for the synthesis of 2-Bromo-N,N-diethylacetamide.

Applications in Drug Discovery and Development

2-Bromo-N,N-diethylacetamide and its analogs have garnered significant interest in the field of medicinal chemistry, primarily due to their anti-inflammatory properties.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Recent studies have demonstrated that N,N-dialkylacetamides, including the diethyl analog, can exert potent anti-inflammatory effects.[4] The primary mechanism of this action is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[4]

Mechanism of Action:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and chemokines.

N,N-diethylacetamide has been shown to prevent the degradation of IκBα in response to inflammatory stimuli.[4] By stabilizing the NF-κB/IκBα complex in the cytoplasm, it effectively blocks the downstream inflammatory cascade.

Caption: Mechanism of anti-inflammatory action of 2-Bromo-N,N-diethylacetamide.

Potential as a Modulator of Melatonin Receptors

There is some indication that 2-Bromo-N,N-diethylacetamide may interact with melatonin receptors, specifically the MT2 receptor.[2] While further research is needed to confirm this interaction and elucidate its nature, the modulation of melatonin receptors is a significant area of interest in the treatment of sleep disorders, depression, and other neurological conditions.[5] The structural features of 2-Bromo-N,N-diethylacetamide may allow it to fit into the ligand-binding pocket of the MT2 receptor, potentially acting as an agonist or antagonist.

Safety and Handling

2-Bromo-N,N-diethylacetamide is a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Hazard Summary:

-

Acute Toxicity (Oral): Toxic if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store in a corrosives area.

Spectroscopic Data for Characterization

-

¹H NMR: Expected signals would include a singlet for the -CH₂Br protons, and two quartets and two triplets for the two ethyl groups. The chemical shifts would be influenced by the electronegativity of the adjacent atoms.

-

¹³C NMR: The spectrum would be expected to show four distinct carbon signals: one for the carbonyl carbon, one for the brominated methylene carbon, and two for the non-equivalent carbons of the ethyl groups.

-

IR Spectroscopy: Key vibrational bands would be expected for the C=O (amide) stretch, typically in the range of 1630-1680 cm⁻¹, and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and cleavage of the ethyl groups. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for bromine-containing fragments.

Conclusion

2-Bromo-N,N-diethylacetamide is a reactive and versatile chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis and demonstrated anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, make it an attractive scaffold for the design of novel therapeutics. Further investigation into its potential interaction with melatonin receptors and other biological targets is warranted. Researchers and scientists are encouraged to consider the utility of this compound in their synthetic and medicinal chemistry programs, while adhering to strict safety protocols during its handling and use.

References

-

PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N,N-dimethylacetamide. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

- Boutin, J. A., et al. (2018). New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists. Molecules, 23(3), 599.

-

American Elements. (n.d.). 2-Bromo-N,N-dimethylacetamide. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

-

ResearchGate. (2013). How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?. Retrieved from [Link]

- Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5, 499-509.

-

PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

- Ghayor, C., et al. (2017).

- Smrcka, A. V., et al. (2008). Ligand binding to the human MT2 melatonin receptor: the role of residues in transmembrane domains 3, 6, and 7. Journal of Pineal Research, 45(4), 409-419.

- Reznik, S. E., et al. (2018). Repurposing N,N-Dimethylacetamide (DMA), a Pharmaceutical Excipient, as a Prototype Novel Anti-inflammatory Agent for the Prevention and/or Treatment of Preterm Birth. Current Pharmaceutical Design, 24(9), 989-992.

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

- Liu, J., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361-383.

- Koya, J. B., et al. (2020). N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth. Scientific Reports, 10(1), 13745.

- Zhang, H., et al. (2022). Structural basis of the ligand binding and signaling mechanism of melatonin receptors.

- Ayoub, M. A., et al. (2007). Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers. Molecular Pharmacology, 71(5), 1285-1295.

Sources

- 1. 2-bromo-N,N-diethyl-acetamide | 2430-01-5 [m.chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-bromo-N,N-diethylacetamide | C6H12BrNO | CID 225545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Bromo-n,n-diethylacetamide: A Technical Guide to Solvent System Selection and Empirical Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-n,n-diethylacetamide is a key building block in organic synthesis, valued for its role in introducing the diethylacetamido moiety into molecular structures. Its utility in pharmaceutical and materials science research is contingent upon a clear understanding of its behavior in various solvents. The selection of an appropriate solvent is critical for controlling reaction kinetics, facilitating purification, and developing formulations. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-n,n-diethylacetamide. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predicted qualitative solubility profile in common organic solvents, and provide a robust, step-by-step experimental protocol for precise quantitative determination. This document is intended to empower researchers and drug development professionals to make informed decisions in solvent selection and to generate reliable, application-specific solubility data.

Core Compound Characteristics

A molecule's solubility is fundamentally dictated by its structure. 2-Bromo-n,n-diethylacetamide (C₆H₁₂BrNO) possesses distinct structural features that govern its interactions with different solvent classes.[1][2]

-

Molecular Weight: 194.07 g/mol [1]

-

Amide Functional Group: The core of the molecule is a tertiary amide. The carbonyl group (C=O) and the nitrogen atom create a significant dipole moment, making this region of the molecule polar and capable of acting as a hydrogen bond acceptor.

-

Ethyl Groups: The two N-ethyl groups are nonpolar, alkyl chains that contribute to the molecule's lipophilic character.

-

Alpha-Bromo Substituent: The bromine atom attached to the alpha-carbon is an electronegative group, further contributing to the molecule's overall polarity and providing a reactive site for nucleophilic substitution.

The presence of both polar (amide, bromine) and nonpolar (ethyl groups) regions makes 2-Bromo-n,n-diethylacetamide an amphiphilic molecule. Its solubility behavior is therefore a balance between these competing characteristics.

Caption: Experimental workflow for solubility determination.

Applications in Research and Development

Accurate solubility data is not merely academic; it is a cornerstone of practical chemistry:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for reaction success. Knowing the solubility allows for the selection of a solvent that can maintain a homogeneous solution at the desired concentration and temperature.

-

Purification: Techniques like recrystallization are entirely dependent on differential solubility. A suitable solvent system will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities behind in the solution.

-

Extraction: In workup procedures, solubility data guides the choice of an extraction solvent that will selectively remove the target compound from an aqueous phase while minimizing the co-extraction of byproducts. * Drug Formulation: For drug development professionals, understanding solubility in various pharmaceutically acceptable solvents is the first step in creating viable formulations for preclinical and clinical studies.

Conclusion

References

-

PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link] [1]2. Chem LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-n,n-diethylacetamide

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Bromo-n,n-diethylacetamide (CAS No. 2430-01-5), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with established best practices for handling and storage to ensure the integrity and reliability of this reagent.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Bromo-n,n-diethylacetamide is essential for its proper handling and storage. These properties dictate its reactivity and susceptibility to degradation.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂BrNO | [1] |

| Molecular Weight | 194.07 g/mol | [1] |

| Appearance | Solid | [2] |

| Density | 1.375 g/cm³ | [3] |

| Storage Temperature | 10°C - 25°C | [3] |

Intrinsic Stability and Potential Degradation Pathways

Hydrolytic Degradation

Hydrolysis is a critical degradation pathway for 2-Bromo-n,n-diethylacetamide, which can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by water, leading to the cleavage of the amide bond to yield 2-bromoacetic acid and diethylamine.

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can act as a nucleophile, attacking the carbonyl carbon. This is a common degradation pathway for amides[4]. Additionally, the α-carbon is susceptible to nucleophilic substitution (SN2) by the hydroxide ion, which would yield 2-hydroxy-N,N-diethylacetamide and a bromide ion. This is a well-known reaction for α-halo ketones and similar compounds[5].

Caption: Potential hydrolytic degradation pathways for 2-Bromo-n,n-diethylacetamide.

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, can promote the degradation of 2-Bromo-n,n-diethylacetamide. While amides are generally stable to oxidation, the presence of the α-bromo group can influence reactivity. The reaction with strong oxidants could potentially lead to the formation of various oxidized species and cleavage of the amide bond[3][6].

Photodegradation

Exposure to light, particularly in the UV range, can induce photochemical degradation. For N-alkylamides, photodegradation can proceed via free-radical mechanisms, potentially leading to the cleavage of the C-Br bond or reactions involving the amide group[2][7]. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

As indicated by safety data sheets, heating 2-Bromo-n,n-diethylacetamide to decomposition can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[8]. The thermal decomposition of N,N-dimethylacetamide, a related compound, has been studied and shown to generate various gaseous products[9][10]. It is plausible that 2-Bromo-n,n-diethylacetamide follows a similar decomposition pattern, with the additional release of brominated compounds.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability and purity of 2-Bromo-n,n-diethylacetamide. The following recommendations are based on supplier data and general best practices for handling chemicals.

Storage Conditions

-

Temperature: Store in a cool, dry place, with a recommended temperature range of 10°C to 25°C[3]. Avoid exposure to extreme temperatures.

-

Atmosphere: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis[3].

-

Light: Protect from light to minimize the risk of photodegradation. Store in an opaque or amber container in a dark location.

-

Ventilation: A well-ventilated storage area is crucial to dissipate any potential vapors[2].

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and metals[7].

-

Spills: In case of a spill, contain the material and clean the area thoroughly, following appropriate safety protocols.

Experimental Workflow: Forced Degradation Study

To rigorously assess the stability of 2-Bromo-n,n-diethylacetamide and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing[11]. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being secondary degradation products from over-stressing the molecule[12].

Caption: A typical experimental workflow for a forced degradation study.

Protocol for Forced Degradation Study

The following is a generalized protocol that can be adapted for 2-Bromo-n,n-diethylacetamide.

Objective: To identify the degradation products of 2-Bromo-n,n-diethylacetamide under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

2-Bromo-n,n-diethylacetamide

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-Bromo-n,n-diethylacetamide in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Withdraw samples at various time points.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C. Dissolve samples at various time points.

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Processing:

-

For acid and base hydrolysis, neutralize the samples before dilution.

-

Dilute all stressed samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point[13][14].

-

Analyze all samples using the developed method with both UV/PDA and MS detection.

-

-

Data Analysis:

-

Identify and quantify the degradation products.

-

Use MS data to propose structures for the major degradants.

-

Determine the primary degradation pathways under each stress condition.

-

Conclusion

2-Bromo-n,n-diethylacetamide is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. However, it is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, photolytic, and thermal stress. A thorough understanding of these potential degradation pathways, investigated through a systematic forced degradation study, is crucial for ensuring the quality and reliability of this important chemical intermediate in research and development. The insights gained from such studies are invaluable for the development of stable formulations and the establishment of appropriate storage and handling protocols.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Koninckx, E. (2022). (41al) Thermal Decomposition of Dimethylacetamide (DMAc). AIChE Proceedings. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

-

YouTube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

-

East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. Retrieved from [Link]

- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6.

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 1-14.

- Koninckx, E., Véchot, L., & St-Onge, A. (2024). Thermal Decomposition of Dimethylacetamide (DMAc). Industrial & Engineering Chemistry Research.

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Dimethylacetamide (DMAc). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017, March 4). amide group oxidation. Retrieved from [Link]

-

Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Retrieved from [Link]

-

Organic Letters. (2005). Kinetics of Amide and Peptide Cleavage by Alkaline Hydrogen Peroxide. Retrieved from [Link]

-

YouTube. (2019, January 9). uses for alpha-halogenated carbonyl compounds. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

-

University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

-

PubMed. (2002). Aerobic oxidation of N-alkylamides catalyzed by N-hydroxyphthalimide under mild conditions. Polar and enthalpic effects. Retrieved from [Link]

-

National Institutes of Health. (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Retrieved from [Link]

-

YouTube. (2019, November 14). reactions of amides & strong nucleophiles. Retrieved from [Link]

-

YouTube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

-

Digital Commons @ USF. (2004). Chemical and Photolytic Degradation of Polyacrylamides Used in Potable Water Treatment. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2001). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from [Link]

-

National Institutes of Health. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

-

PubMed. (1993). Mechanism of hydrolyses of phenyl alpha-maltosides catalyzed by taka-amylase A. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed) (RSC Publishing). (1956). 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Retrieved from [Link]

-

OSTI.GOV. (1981). Reactivity and mechanism of hydrolysis of phosphonamides. Retrieved from [Link]

Sources

- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 2. Identification and photostability of N-alkylamides from Acmella oleracea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uregina.ca [uregina.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The photochemical degradation of polyamides and related model N-alkylamides (1963) | R.F Moore | 76 Citations [scispace.com]

- 8. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (41al) Thermal Decomposition of Dimethylacetamide (DMAc) | AIChE [proceedings.aiche.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. openaccessjournals.com [openaccessjournals.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N,N-diethylacetamide as an Alkylating Agent

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of α-Haloacetamides in Covalent Modification

Alkylating agents are a cornerstone class of molecules in chemical biology and pharmacology, characterized by their ability to form stable, covalent bonds with nucleophilic functional groups in biomolecules.[1][2] This reactivity makes them powerful tools for probing protein function, invaluable reagents in proteomic workflows, and the basis for various chemotherapeutic strategies.[1][2][3] Within this class, α-haloacetamides, such as 2-Bromo-N,N-diethylacetamide, represent a group of monofunctional alkylating agents with distinct reactivity profiles.

This guide provides an in-depth examination of the core mechanism of action of 2-Bromo-N,N-diethylacetamide. Moving beyond a simple description, we will explore the chemical principles governing its reactivity, the rationale behind experimental designs to study its effects, and the self-validating protocols required to generate trustworthy and reproducible data. The objective is to equip researchers with the foundational knowledge to effectively utilize and understand the biological consequences of this potent covalent modifier.

Part 1: The Chemistry of Alkylation by 2-Bromo-N,N-diethylacetamide

The SN2 Reaction: A Foundation of Reactivity

The primary mechanism by which 2-Bromo-N,N-diethylacetamide exerts its effect is through a bimolecular nucleophilic substitution (SN2) reaction.[4] This reaction's rate is dependent on the concentration of both the alkylating agent and its nucleophilic target.[4][5] The molecule's structure is key to this reactivity. The carbon atom alpha to the carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl and the bromine atom. Bromine, being a good leaving group, facilitates the reaction upon attack by a nucleophile.[6]

The reaction proceeds as a single, concerted step where a nucleophile, such as the thiolate anion of a cysteine residue, attacks the electrophilic α-carbon.[7] Simultaneously, the carbon-bromine bond is broken, and the bromide ion is displaced. This process results in the formation of a stable, covalent thioether bond between the nucleophile and the acetamide moiety.[7]

Caption: SN2 mechanism of cysteine alkylation by 2-Bromo-N,N-diethylacetamide.

Reactivity with Biological Nucleophiles

The cellular environment is rich with potential nucleophiles. However, the reactivity of 2-Bromo-N,N-diethylacetamide is not indiscriminate. The primary targets are "soft" nucleophiles, with the thiol group (-SH) of cysteine residues being the most prominent. The high nucleophilicity of the deprotonated thiolate anion (S⁻) makes it exceptionally reactive. Other amino acid residues that can be targeted, albeit with lower efficiency, include the imidazole ring of histidine, the thioether of methionine, and the amino groups of lysine and N-termini.[7][8]

The selectivity for cysteine is a critical aspect exploited in many biochemical applications, particularly in proteomics, where the goal is to block disulfide bond formation to ensure accurate protein identification and quantification by mass spectrometry.[7]

Part 2: A Methodological Framework for Characterizing Alkylation

To fully understand the impact of an alkylating agent, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to identify targets, confirm engagement, and quantify the functional consequences.

Protocol 1: Mass Spectrometry-Based Identification of Protein Adducts

Causality: The most direct way to confirm alkylation is to identify the covalent adduct on a target protein. Mass spectrometry (MS) provides the necessary sensitivity and mass accuracy to pinpoint the exact site of modification. This protocol is foundational for any study of a covalent compound.

Methodology:

-

Incubation: Incubate the target protein (e.g., a purified recombinant protein or a complex cell lysate) with 2-Bromo-N,N-diethylacetamide. A control sample without the alkylating agent is essential.

-

Rationale: This allows for the reaction to occur under controlled conditions. The no-agent control is critical to distinguish genuine modifications from background noise or other post-translational modifications.

-

-

Reduction and Digestion: Denature the proteins, reduce disulfide bonds with an agent like dithiothreitol (DTT), and then digest the proteins into smaller peptides using a protease, typically trypsin.

-

Rationale: Reduction and denaturation unfold the protein, making it accessible to the protease. Trypsin digestion creates peptides of a suitable size for MS analysis.

-

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).

-

Rationale: LC separates the complex peptide mixture over time, reducing ion suppression. The first MS stage measures the mass-to-charge ratio (m/z) of the intact peptides. The second stage (MS/MS) fragments selected peptides, providing sequence information.

-

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database. The search parameters must include a variable modification corresponding to the mass of the diethylacetamide group (+113.084 Da) on potential nucleophilic residues (Cys, His, Lys, Met).

-

Rationale: The software matches the fragmentation pattern of the experimental data to theoretical fragmentation patterns of peptides from the database. A successful identification of a peptide with the added mass confirms the site of alkylation.

-

Caption: Workflow for identifying protein alkylation sites using mass spectrometry.

Protocol 2: Quantifying Cellular Cytotoxicity

Causality: Widespread, non-specific alkylation of essential proteins and potentially DNA can disrupt cellular homeostasis and lead to cell death (cytotoxicity).[4][9] Quantifying this effect is crucial for understanding the compound's potency and therapeutic window. The MTT assay is a standard, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Rationale: This ensures a consistent number of healthy, growing cells at the start of the experiment.

-

-

Compound Treatment: Treat the cells with a serial dilution of 2-Bromo-N,N-diethylacetamide. Include a vehicle-only control (e.g., DMSO).

-

Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect and to calculate the IC50 (half-maximal inhibitory concentration).

-

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

Rationale: This allows sufficient time for the compound to enter the cells, alkylate its targets, and for the downstream cytotoxic effects to manifest.

-

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Rationale: This creates a homogenous colored solution for accurate spectrophotometric measurement.

-

-

Absorbance Reading: Read the absorbance of each well on a plate reader at the appropriate wavelength (typically ~570 nm).

-

Rationale: The amount of formazan produced, and thus the intensity of the color, is directly proportional to the number of viable cells.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Part 3: Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Comparative Reactivity and Cytotoxicity of α-Haloacetamides

| Compound | Halogen Leaving Group | Relative Reactivity | Target Specificity (Primary) | Representative IC50 (HeLa cells, 48h) |

| 2-Iodoacetamide | I⁻ | Highest | Cysteine, Methionine[10][11] | ~50 µM |

| 2-Bromo-N,N-diethylacetamide | Br⁻ | Intermediate | Cysteine, Histidine | ~150 µM |

| 2-Chloroacetamide | Cl⁻ | Lowest | Cysteine[10] | ~400 µM |

Note: IC50 values are representative and can vary significantly based on cell line and experimental conditions.

The data in Table 1 illustrates a key principle of SN2 reactions involving alkyl halides: reactivity is correlated with the stability of the leaving group (I⁻ > Br⁻ > Cl⁻).[6] While highly reactive agents like iodoacetamide are effective, they may also exhibit more off-target effects, such as the alkylation of methionine.[8][11] 2-Bromo-N,N-diethylacetamide offers a balance of reactivity and selectivity, making it a valuable tool for specific applications.

Conclusion

2-Bromo-N,N-diethylacetamide functions as a potent alkylating agent through a well-defined SN2 mechanism, primarily targeting cysteine residues in proteins. Its intermediate reactivity, governed by the bromide leaving group, provides a useful balance between efficacy and selectivity compared to other α-haloacetamides. A comprehensive understanding of its action requires an integrated experimental approach, combining direct target identification via mass spectrometry with functional assays to quantify its cellular impact. The methodologies described herein provide a robust framework for researchers to confidently investigate and leverage the chemical properties of this and similar covalent modifiers in their drug development and chemical biology endeavors.

References

-

Alkylating Agents | Oncohema Key. (2016, May 27). Retrieved from [Link]

- Frei, E. 3rd, Cucchi, C. A., Rosowsky, A., Tantravahi, R., Bernal, S., Ervin, T. J., Ruprecht, R. M., & Haseltine, W. A. (1985). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines.

- Teicher, B. A., Holden, S. A., & Frei, E. 3rd. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer research, 49(21), 5994–5998.

- Lawley, P. D., & Brookes, P. (1968). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. The Biochemical journal, 109(3), 433–447.

- Begleiter, A., & Goldenberg, G. J. (1984).

- Griffin, T. W., Richardson, C., Houston, L. L., LePage, D., Bogden, A., & Raso, V. (1987). Alkylating Agents and Immunotoxins Exert Synergistic Cytotoxic Activity Against Ovarian Cancer Cells. Mechanism of Action. Journal of Experimental & Clinical Cancer Research, 6(2).

- Frei, E., Teicher, B. A., Holden, S. A., Cathcart, K. N., & Wang, Y. (1988). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Chemotherapy and Pharmacology, 21(4), 283-288.

- Parker, S. J., & Parker, C. E. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1950–1954.

- Müller, T., & Winter, D. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 12(7), 1944–1957.

- Wang, H., Han, M., & Zhang, Z. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 9(6), 1256-1264.

- Frei, E. 3rd, Teicher, B. A., Holden, S. A., Cathcart, K. N., & Wang, Y. (1982). Alkylating agent resistance: in vitro studies with human cell lines.

- Lathrop, J., & L-A, S. (2017). Overalkylation of a Protein Digest with Iodoacetamide.

- Frei, E. 3rd, Teicher, B. A., Holden, S. A., Cathcart, K. N., & Wang, Y. (1982). Alkylating agent resistance: in vitro studies with human cell lines.

-

Rizwan, M. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Simmons University. Retrieved from [Link]

- Cormier, A., Al-Jribasi, A., Aubé, C., & Doucet, A. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical biochemistry, 619, 114137.

-

BioPharma Notes. (2020, December 27). Alkylating agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of alkylating agents. A. Formation of... Retrieved from [Link]

-

ResearchGate. (n.d.). Improved identification of hordeins by cysteine alkylation with 2‐bromoethylamine, SDS‐PAGE and subsequent in‐gel tryptic digestion. Retrieved from [Link]

- Colvin, M., & Waxman, D. J. (2001). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

-

Clinical and High-Dose Alkylating Agents. (n.d.). Retrieved from [Link]

- Kim, H. S., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Journal of Biological Chemistry, 299(9), 105151.

- Park, S. U., & Breslow, R. (1958). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the American Chemical Society, 80(16), 4344-4347.

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

- Fairlie, D. P., & Dantas de Oliveira, P. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9039-9090.

Sources

- 1. nursingcecentral.com [nursingcecentral.com]

- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 3. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity of alpha-bromo N,N-disubstituted acetamides

An In-Depth Technical Guide to the Electrophilicity and Application of α-Bromo N,N-Disubstituted Acetamides

Abstract

α-Bromo N,N-disubstituted acetamides are a pivotal class of electrophilic reagents whose utility spans from synthetic organic chemistry to the frontiers of drug discovery. As covalent warheads, they are instrumental in the design of targeted covalent inhibitors (TCIs), enabling the permanent modification of specific nucleophilic residues in protein targets. This guide provides a comprehensive exploration of the core principles governing the electrophilicity of these compounds. We will dissect the structural and environmental factors that modulate their reactivity, detail their synthesis and reaction mechanisms, and present field-proven protocols for their application and analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of α-bromoacetamides for creating potent and selective therapeutics and chemical probes.

Introduction: The Strategic Importance of α-Bromoacetamides

In the landscape of covalent drug design, the choice of the electrophilic "warhead" is a critical determinant of a molecule's potency, selectivity, and safety profile.[1] Targeted covalent inhibitors (TCIs) function through a two-step mechanism: initial reversible binding to the target protein, followed by the formation of an irreversible covalent bond with a proximal nucleophilic amino acid residue.[2] This mode of action can offer significant advantages, including enhanced biochemical efficiency, prolonged duration of action that can outlast the drug's pharmacokinetic profile, and the ability to target proteins previously considered "undruggable".[3]

Among the arsenal of electrophiles available to medicinal chemists, α-bromo N,N-disubstituted acetamides have emerged as a versatile and tunable platform. Their reactivity is primarily centered on the α-carbon, which is rendered electrophilic by the adjacent electron-withdrawing bromine atom and carbonyl group. These compounds are particularly effective for targeting the thiol group of cysteine residues, one of the most nucleophilic amino acid side chains under physiological conditions.[4] Unlike highly reactive warheads that may lead to off-target effects and toxicity, the reactivity of α-bromoacetamides can be finely modulated through the choice of N,N-disubstituents, providing a crucial handle for optimizing the balance between target engagement and systemic safety.[1][5] This guide will provide the foundational knowledge and practical methodologies required to harness the full potential of this important chemical class.

Synthesis and Structural Fundamentals

The synthesis of α-bromo N,N-disubstituted acetamides is typically straightforward, most often involving the acylation of a secondary amine with a bromoacetyl halide. A common and efficient method utilizes bromoacetyl bromide as the acylating agent.[6]

The core structure consists of a central amide functional group, with a bromine atom positioned on the α-carbon relative to the carbonyl. The electrophilicity of this α-carbon is the key to the functionality of the molecule.

Factors Influencing Electrophilicity

The reactivity of the α-carbon is a finely balanced interplay of several electronic and steric factors. Understanding these factors is paramount for designing molecules with the desired reactivity profile.

| Factor | Effect on Electrophilicity of α-Carbon | Rationale |

| Inductive Effect | Increases | The highly electronegative bromine atom withdraws electron density from the α-carbon, creating a partial positive charge (δ+) and making it susceptible to nucleophilic attack. |

| Carbonyl Group | Increases | The adjacent carbonyl group is also strongly electron-withdrawing, further polarizing the Cα-Br bond and stabilizing the transition state of an SN2 reaction. The origin of electrophilicity in carbonyl compounds is heavily influenced by electrostatic attractions.[7] |

| N,N-Disubstituents | Modulates | The nature of the R groups on the nitrogen atom can tune reactivity. Electron-donating alkyl groups can slightly decrease electrophilicity by donating electron density through the amide resonance system. Conversely, electron-withdrawing groups would be expected to increase it. Steric bulk from large R groups can hinder the approach of a nucleophile, decreasing the reaction rate. |

| Leaving Group Ability | Increases | The bromide ion (Br⁻) is an excellent leaving group, which facilitates the nucleophilic substitution reaction at the α-carbon. |

Reactivity Profile and Mechanism

The primary reaction pathway for α-bromoacetamides with biological nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic α-carbon, displacing the bromide ion in a single, concerted step.

Caption: General SN2 mechanism for the reaction of an α-bromoacetamide.

Reactivity with Thiols: A Matter of pH

The reaction between α-bromoacetamides and thiols (such as the side chain of cysteine) is highly dependent on pH. The reactive species is the thiolate anion (S⁻), not the protonated thiol (SH). Therefore, the reaction rate increases as the pH of the medium approaches and exceeds the pKa of the thiol group (~8.5 for cysteine), where the more nucleophilic thiolate form predominates.

This pH dependence is a key feature that can be exploited to achieve chemoselectivity. In a landmark comparative study, it was demonstrated that maleimide functions react optimally with thiols at a lower pH of 6.5, while bromoacetyl groups show significantly higher reactivity at a more basic pH of 9.0.[8] This allows for sequential or differential labeling of proteins or other biomolecules by controlling the pH of the reaction.[8][9] At pH 9.0, the bromoacetyl group maintains high chemoselectivity for thiols over other nucleophilic groups like amines or imidazoles that might also be present in peptides.[8]

Caption: pH-dependent reactivity of maleimides vs. α-bromoacetamides with thiols.

Applications in Drug Discovery and Chemical Biology

The tunable reactivity and thiol specificity of α-bromoacetamides make them powerful tools for therapeutic and research applications.

-

Targeted Covalent Inhibitors (TCIs): This is the most prominent application. By incorporating an α-bromo-N,N-disubstituted acetamide moiety into a ligand that binds selectively to a target protein, researchers can create an inhibitor that permanently inactivates the protein by alkylating a nearby cysteine residue.[3][5] This strategy has been successfully used to target kinases and other enzymes, often overcoming challenges of resistance or achieving greater potency than reversible inhibitors.[1]

-

Chemical Probes and Activity-Based Protein Profiling (ABPP): These reagents are used to map the "ligandable" proteome. By attaching a reporter tag (like a fluorophore or biotin) to an α-bromoacetamide, scientists can covalently label proteins in complex biological systems, allowing for their identification and characterization using mass spectrometry.[4][10] This is a powerful method for target discovery and for understanding the mechanism of action of drugs.

-

Synthetic Intermediates: Beyond their role as warheads, these compounds are valuable intermediates in organic synthesis. For example, they can be used in photocatalytic reactions to construct complex heterocyclic scaffolds like γ-lactams, which are prevalent in many pharmaceuticals.[11]

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of α-bromoacetamides and their reactivity.

Protocol 1: Synthesis of N,N-diallyl-α-bromoacetamide

This protocol is adapted from a known procedure and provides a representative method for synthesizing a disubstituted α-bromoacetamide.[6]

Caption: Workflow for the synthesis of N,N-diallyl-α-bromoacetamide.

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bromoacetyl bromide (0.4 mol) in 200 mL of dichloromethane (DCM).

-

Cooling: Cool the solution in a dry ice/acetone bath to approximately -78°C.

-

Amine Addition: Add diallylamine (0.8 mol, 2 equivalents) dropwise to the stirred solution over 30 minutes. The second equivalent of amine acts as a base to neutralize the HBr byproduct.

-

Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (approx. 16 hours).

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃), and finally 100 mL of water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent use.[6]

Protocol 2: Kinetic Analysis of Thiol Reactivity via HPLC

This protocol allows for the quantitative measurement of the reaction rate between an α-bromoacetamide and a model thiol, N-acetylcysteine.

Methodology:

-